N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a pyrrolo[1,2-a]pyrazine derivative characterized by a bicyclic heteroaromatic core. The molecule features a carboxamide group at the 2-position, substituted with a 3,4-dimethylphenyl moiety, and a 4-methoxyphenyl group at the 1-position.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-6-9-19(15-17(16)2)24-23(27)26-14-13-25-12-4-5-21(25)22(26)18-7-10-20(28-3)11-8-18/h4-12,15,22H,13-14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGDNOLYMMXLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a dihydropyrrolo structure fused with a pyrazine ring, which contributes to its unique biological profile. The presence of methoxy and dimethyl substitutions enhances its lipophilicity and may influence receptor interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth through apoptosis induction in cancer cell lines.
- Antimicrobial Effects : Investigations have shown activity against several bacterial strains, indicating potential as an antimicrobial agent.
- Neuropharmacological Effects : The compound may interact with sigma receptors, which are implicated in neuropsychiatric disorders.
The mechanisms underlying the biological activities of this compound include:
- Sigma Receptor Agonism : Binding affinity studies have demonstrated that this compound acts as an agonist at sigma receptors, which play a crucial role in modulating neurotransmitter systems and neuroprotection .
- Induction of Apoptosis : In vitro studies have shown that the compound can trigger apoptotic pathways in cancer cells, leading to cell death .
- Inhibition of Bacterial Growth : The compound's structure suggests it may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways .
Anticancer Activity
A study conducted on various cancer cell lines demonstrated significant cytotoxic effects attributed to the induction of apoptosis. The IC50 values varied across different cell types, indicating selective toxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| HeLa (Cervical) | 8.3 |
| A549 (Lung) | 12.0 |
These results suggest that the compound may be developed further as a potential therapeutic agent in oncology.
Antimicrobial Activity
In antimicrobial assays against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. These findings indicate moderate antibacterial activity and warrant further exploration into its mechanism of action against bacterial targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and molecular features of N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide and related compounds, based on the evidence provided:
*Calculated based on molecular formula.
Structural and Functional Differences
The 4-methoxyphenyl substituent at the 1-position may improve solubility relative to 4-ethoxyphenyl (longer alkyl chain increases hydrophobicity) .
Synthetic Pathways :
- Analogs like N-(2,6-difluorophenyl)-1-(4-ethoxyphenyl)-...carboxamide are synthesized via condensation of preformed pyrrolo[1,2-a]pyrazine intermediates with activated carbonyl reagents .
- Thioamide derivatives (e.g., carbothioamide in ) require thiourea or thioacylating agents, highlighting the versatility of the core scaffold for functional group diversification .
Spectroscopic Characterization :
- NMR and MS data for analogs (e.g., 1-(3,4-dimethoxyphenyl)-...carboxamide ) confirm regioselective substitution patterns, with aromatic protons in the 6.5–8.0 ppm range and carboxamide carbonyl signals near 165 ppm in ¹³C NMR .
Limitations in Available Data
- Biological Activity: No evidence directly addresses the pharmacological profile of the target compound.
- Physicochemical Properties : Melting points, solubility, and stability data are absent for most compounds, limiting a comprehensive structure-activity relationship (SAR) analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
